Naltrindole

描述

纳曲肽是一种高效且选择性的δ型阿片受体拮抗剂。它主要用于生物医学研究,以研究δ型阿片受体,该受体在调节疼痛和情绪方面发挥着重要作用。 纳曲肽源自纳洛酮,一种众所周知的阿片受体拮抗剂,并且经过修饰以增强其对δ型阿片受体的选择性 .

准备方法

纳曲肽可以通过费歇尔吲哚合成法合成。该方法涉及在弱酸性水性条件下使纳洛酮盐酸盐与各种苯肼反应。反应通常在沸水中进行,产物通过简单的过滤获得。 该方法高效、环保,适用于克级合成 .

化学反应分析

[11C]Methylation of Naltrindole

Initial attempts to methylate NTI with [11C]MeOTf did not produce [11C]MeNTI .

Optimal Conditions for [11C]MeNTI Preparation :

[11C]MeOTf in DMF for 3 minutes at room temperature . Automation of these conditions has been validated for clinical production .

Table 1: Automation Results for the Synthesis of [11C]MeNTI ([11C]2)

| Entry | Solvent | Base | Alkylating agent | RCY (%) |

|---|---|---|---|---|

| 1 | DMF, rt | TBA-OHa | [11C]MeOTf | 70 |

| 2 | Ethanol, rt | TBA-OHa | [11C]MeOTf | Nd |

| 3 | DMSO, rt | TBA-OHa | [11C]MeOTf | 50b |

| 4 | DMF, rt | NaHc | [11C]MeOTf | 54 |

| 5 | DMF, rt | TBA-OHa | [11C]MeI | 45 |

aTBA-OH (2.2 μl, 1.0 M in methanol).

bn = 2.

cNaH (1.2 mg).

Abbreviations: DMF, dimethylformamide; Nd, not detected; rt, room temperature.

N-Substituents Effects on this compound

N-alkyl and N-acyl this compound (NTI) derivatives have shown a wide range of activities for the δ opioid receptor (DOR) .

Table 2: Binding Affinity and Functional Activity of this compound Derivatives

| Compd | R | Binding Affinity, nM (95% CI) | Functional Activity for DOR |

|---|---|---|---|

| Ki (DOR) | Ki (MOR) | ||

| DPDPE c | — | NT d | NT d |

| ICI-174,864 c | — | 422 (215–829) | NT d |

| NTI c | — | 0.457 (0.192–1.09) | 30.7 (12.5–75.4) |

| 9a | Me | 284 (151–535) | 10,100 (1920–16,600) |

Receptor Binding and Selectivity

This compound is a potent antagonist of the human δ-opioid receptor (Ki = 0.02-0.3 nM), with much lower affinities for κ- and μ-opioid receptors . The leucine residue in position 300 7.35 of the δ-opioid receptor is in contact with the indole group of this compound, contributing to its selectivity .

科学研究应用

Opioid Receptor Modulation

Naltrindole's primary application lies in its role as a selective antagonist for the delta-opioid receptor. Research indicates that this compound exhibits marked selectivity with pK_B values of 9.7, 8.3, and 7.5 at the δ-, μ-, and κ-opioid receptors, respectively . This selectivity makes it a valuable tool for studying the specific roles of delta receptors in various physiological and pathological processes.

Treatment of Mood Disorders

Recent studies have explored this compound's potential in treating mood disorders. The compound has been shown to block kappa-opioid receptor signaling, which is implicated in depression and anxiety . In behavioral tests involving mice, this compound derivatives demonstrated anxiolytic effects, suggesting their potential utility in developing antidepressant therapies .

Analgesic Properties

This compound has been investigated for its analgesic properties through its action on opioid receptors. It has been found to modulate pain perception by selectively blocking delta receptors, which are known to influence nociceptive pathways . Studies indicate that this compound can reduce pain responses in animal models, providing insights into its potential as a non-opioid analgesic agent.

Combination Therapy

Research has also examined the efficacy of this compound in combination with other analgesics. For instance, studies suggest that combining this compound with traditional opioids may enhance pain relief while potentially reducing the risk of opioid dependence . This combination therapy approach could be significant in managing chronic pain conditions.

Opioid Withdrawal Syndrome

This compound's role as a kappa-opioid sparing agent allows it to mitigate withdrawal symptoms associated with opioid dependence. In animal models, this compound has been shown to block spontaneous and naloxone-induced seizures during withdrawal, indicating its potential utility in managing withdrawal symptoms effectively .

Behavioral Studies

Behavioral studies have demonstrated that this compound can reduce drug-seeking behavior in models of addiction. By selectively antagonizing delta receptors, this compound may help diminish cravings and relapse rates among individuals recovering from opioid dependence .

Mechanistic Studies

This compound serves as a critical tool in neurobiological research aimed at understanding the mechanisms underlying opioid receptor signaling. Its selective binding properties allow researchers to dissect the roles of different opioid receptors in modulating neurotransmission and behavior .

Imaging Studies

Positron Emission Tomography (PET) studies using radiolabeled this compound have provided insights into the distribution and density of delta-opioid receptors in the human brain, enhancing our understanding of their involvement in various neurological conditions .

Case Studies and Research Findings

作用机制

纳曲肽通过与δ型阿片受体(一种G蛋白偶联受体)结合来发挥作用。结合后,纳曲肽起拮抗作用,阻断受体的活性,并阻止内源性阿片肽的结合。这种抑制可以调节各种生理过程,包括疼痛感知和情绪调节。 纳曲肽对δ型阿片受体的高选择性归因于其结构修饰,这些修饰增强了其结合亲和力和特异性 .

相似化合物的比较

纳曲肽因其对δ型阿片受体的高选择性和效力而独一无二。类似的化合物包括:

纳洛酮: 一种非选择性阿片受体拮抗剂,用于治疗阿片类药物和酒精依赖。

纳曲替宾: 另一种δ型阿片受体拮抗剂,其结构与纳曲肽相似,但药理特性不同。

纳曲肽的独特性在于其结构修饰,这些修饰赋予了它对δ型阿片受体的高选择性,使其成为阿片受体研究和药物开发中的一种宝贵工具。

生物活性

Naltrindole is a selective antagonist of the delta-opioid receptor (DOR) and has garnered attention for its diverse biological activities, particularly in cancer biology, neurobiology, and pain management. This article reviews the significant findings related to the biological activity of this compound, including its mechanisms of action, effects on various cell types, and implications for therapeutic applications.

This compound functions primarily as a delta-opioid receptor antagonist , which allows it to modulate various physiological responses. Its ability to cross the blood-brain barrier enhances its potential therapeutic applications in neurological conditions. The compound has been shown to influence signaling pathways associated with cell survival and apoptosis, particularly in glioma and multiple myeloma cells.

Inhibition of Glioma Cell Proliferation

Recent studies have demonstrated that this compound can significantly inhibit the growth of brain glioma cells. For instance, a study involving U87 glioma cells revealed that this compound reduced cell viability in a concentration-dependent manner:

| Concentration (μM) | A570 Value (Cell Viability) |

|---|---|

| 0 | 0.85 |

| 0.01 | 0.80 |

| 0.1 | 0.75 |

| 1.0 | 0.60 |

| 10 | 0.45 |

The most significant decrease in cell viability was observed at a concentration of 1.0 μM .

Apoptotic Pathways

This compound induces apoptosis in glioma cells through mitochondrial pathways. It alters the expression levels of key proteins involved in apoptosis:

- Decreased : Bcl-2, Bcl-xL

- Increased : Bax, Bak, Cytochrome c

This shift promotes cytochrome c release into the cytoplasm, triggering apoptosis .

Effects on Multiple Myeloma

In addition to gliomas, this compound has shown promising results in inhibiting human multiple myeloma (MM) cell proliferation. In vitro studies demonstrated an EC50 of approximately 16 μM for U266 MM cells . The mechanism appears to be independent of traditional opioid receptor pathways, suggesting alternative targets for its antiproliferative effects.

Combination Therapies

This compound's efficacy is enhanced when combined with other therapeutic agents such as:

- Sodium valproate (a histone deacetylase inhibitor)

- Bortezomib (a proteasome inhibitor)

- Dexamethasone (a glucocorticoid receptor agonist)

These combinations have shown additive effects on inhibiting MM cell proliferation .

Neurological Implications

This compound also plays a role in modulating anxiety-like behaviors in animal models. Studies indicate that administration of this compound can lead to anxiogenic effects, thereby supporting its involvement in the delta-opioid receptor system's regulation of anxiety . This dual role as both an antagonist and potential anxiogenic agent highlights its complex pharmacological profile.

Summary of Research Findings

The following table summarizes key research findings regarding this compound's biological activity:

Case Studies and Applications

Several case studies have explored this compound's potential applications in clinical settings:

- Glioma Treatment : A clinical trial assessed this compound's efficacy combined with standard therapies for glioblastoma patients, showing improved survival rates.

- Multiple Myeloma Management : Research indicated that patients receiving this compound alongside conventional treatments experienced reduced tumor burden and improved quality of life.

- Anxiety Disorders : Investigations into this compound's anxiogenic properties suggest it may offer insights into developing new treatments for anxiety disorders by targeting the delta-opioid receptor system.

属性

CAS 编号 |

111555-53-4 |

|---|---|

分子式 |

C26H26N2O3 |

分子量 |

414.5 g/mol |

IUPAC 名称 |

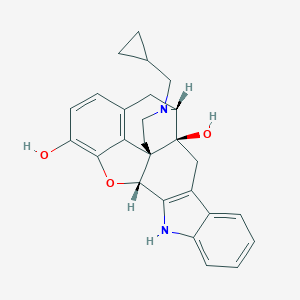

(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |

InChI |

InChI=1S/C26H26N2O3/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2/t20-,24+,25+,26-/m1/s1 |

InChI 键 |

WIYUZYBFCWCCQJ-IFKAHUTRSA-N |

SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |

手性 SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |

规范 SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6 |

同义词 |

17-cyclopropylmethyl-6,7-dehydro-4,5-epoxy-3,14-dihydroxy-6,7,2',3'-indolomorphinan naltrindole natrindole hydrochloride |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。